![molecular formula C23H20ClNO2S B383076 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-05-0](/img/structure/B383076.png)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with chlorophenyl and dimethoxyphenyl groups. Benzothiazepines are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method starts with the condensation of 4-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate. This intermediate then undergoes cyclization with 2-aminothiophenol under acidic conditions to yield the desired benzothiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Substituted benzothiazepine compounds with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with various molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker in the treatment of hypertension and angina.
Clopenthixol: A thioxanthene derivative with antipsychotic properties.
Uniqueness
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and dimethoxyphenyl groups differentiates it from other benzothiazepine derivatives, potentially leading to unique pharmacological profiles and applications.
Biological Activity
The compound 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Structure-Activity Relationship
Benzothiazepines are characterized by their unique bicyclic structure that incorporates a benzene ring fused to a thiazepine ring. The substitution patterns on the benzothiazepine core significantly influence biological activity. The presence of chlorophenyl and dimethoxyphenyl groups in this specific compound enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that 1,5-benzothiazepine derivatives exhibit significant anticancer properties. For instance, a series of novel benzothiazepines were synthesized and evaluated against various cancer cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The compound showed promising results with a notable percentage inhibition against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase enzyme, which is crucial for cancer cell proliferation .
Compound | Cell Line Tested | % Inhibition |
---|---|---|
BT20 | HT-29 | 64.5% |
BT19 | MCF-7 | 57.3% |
BT18 | DU-145 | 55.8% |
Antimicrobial Activity
The compound also exhibits considerable antimicrobial activity. A study found that certain benzothiazepine derivatives demonstrated potent effects against various pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) ranged from 2 to 6 μg/mL for the most active compounds .
Anti-inflammatory Effects
In vitro studies have indicated that benzothiazepines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. These compounds can potentially modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Neuroprotective Effects
Research has suggested that benzothiazepines may offer neuroprotective benefits. They appear to mitigate oxidative stress and neuronal apoptosis in various models of neurodegeneration. This activity is attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
Case Studies
- Anticancer Efficacy : A comparative study on the effectiveness of different benzothiazepine derivatives revealed that those with additional methoxy groups exhibited enhanced cytotoxicity against cancer cells compared to their non-substituted counterparts. This highlights the importance of structural modifications in improving therapeutic efficacy.
- Antimicrobial Screening : In a comprehensive screening of synthesized benzothiazepines against clinical isolates of fungi and bacteria, several derivatives were identified with MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2S/c1-26-20-12-9-16(13-21(20)27-2)19-14-23(15-7-10-17(24)11-8-15)28-22-6-4-3-5-18(22)25-19/h3-13,23H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGJGKWKSSFRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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